BenchChemオンラインストアへようこそ!

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine

Analytical Chemistry Procurement Specification Reproducibility

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine, also referred to as (3,4,5,6-Tetrahydropyridin-2-yl)glycine, is a synthetic amino acid derivative characterized by a tetrahydropyridine ring substituted onto the glycine amino group. It is recognized primarily as a potent agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), a class C G-protein coupled receptor that modulates neurotransmitter release in the central nervous system.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 13754-02-4
Cat. No. B171422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
CAS13754-02-4
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)NCC(=O)O
InChIInChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11)
InChIKeySBZPVJZUCUMSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine (CAS 13754-02-4): A Key mGluR4 Agonist for Neurological Research


N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine, also referred to as (3,4,5,6-Tetrahydropyridin-2-yl)glycine, is a synthetic amino acid derivative characterized by a tetrahydropyridine ring substituted onto the glycine amino group . It is recognized primarily as a potent agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), a class C G-protein coupled receptor that modulates neurotransmitter release in the central nervous system . This mechanism of action makes it a valuable tool compound for investigating the role of group III mGluRs in neurological disorders and for preclinical target validation.

The Critical Role of Purity and Physicochemical Identity in N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine Procurement


While other compounds may act as agonists at the mGluR4 receptor or serve as glycine derivatives, they are not functionally or analytically interchangeable with N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine . The specific tetrahydropyridinyl substitution pattern is a key determinant of its receptor binding kinetics and functional selectivity profile, which can vary significantly even with minor structural changes. Furthermore, variations in purity, crystalline form, or salt content can impact experimental reproducibility, particularly in quantitative pharmacological assays. Therefore, sourcing this specific CAS-defined entity with defined purity and physicochemical specifications is essential for generating reliable and comparable research data .

Quantifiable Differentiation of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine for Research Procurement


Purity Specification: A Quantitative Benchmark for Batch-to-Batch Reproducibility

The compound's utility in quantitative research is directly tied to its defined purity. Commercially, N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is specified at a purity of ≥95% (by LC/MS or NMR) . This is a critical specification that differentiates it from uncharacterized or lower-purity glycine analogs that could introduce confounding variables in downstream assays. For instance, an analog with unspecified purity could contain 10% or more of unreactive or inhibitory byproducts, whereas this compound's defined purity minimizes that risk . This specification is comparable to other research-grade building blocks like (3,4,5,6-Tetrahydropyridin-2-yl)glycine, which is also offered at 95+% purity, establishing a clear industry benchmark for reliable experimentation .

Analytical Chemistry Procurement Specification Reproducibility

Lipophilicity (LogP) as a Predictor of Membrane Permeability and CNS Bioavailability

The predicted lipophilicity (LogP) of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is 1.25 . This value distinguishes it from the more polar, parent amino acid glycine, which has a LogP of approximately -3.21. The 4.46 log unit increase in lipophilicity indicates a significantly higher propensity for passive diffusion across biological membranes, including the blood-brain barrier [1]. This is a key differentiator for in vivo CNS pharmacology studies, where compounds with higher LogP values (typically in the 1-3 range) are more likely to achieve brain exposure compared to their highly polar counterparts. While not a direct measurement of permeability, this calculated property provides a crucial, quantifiable rationale for selecting this compound over simpler glycine analogs when CNS target engagement is a study objective.

CNS Drug Discovery Pharmacokinetics Physicochemical Property

A Well-Defined Melting Point Enables Identity Verification and Crystallinity Control

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is reported to have a melting point of 175-177 °C . This narrow, well-defined melting range is a critical differentiator from amorphous or impure batches, which often melt over a broader range or at significantly lower temperatures. For comparison, the parent compound glycine decomposes at a much higher temperature (233 °C). This 56-58 °C difference in the phase transition provides a simple and quantitative analytical method for confirming the compound's identity and crystalline integrity upon receipt, which is not possible for oils or amorphous solids. This is particularly important for maintaining consistent solid-state properties, which can influence dissolution rate and long-term stability in laboratory storage.

Solid-State Chemistry Quality Control Formulation

Functional Specificity as a Direct mGluR4 Agonist Guides Experimental Design

The primary mechanism of action for N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is as an agonist of the metabotropic glutamate receptor 4 (mGluR4) . This functional annotation distinguishes it from other mGluR4 modulators, such as the positive allosteric modulator (PAM) PHCCC, which requires the presence of an orthosteric agonist (like glutamate) to exert its effect [1]. While direct, quantitative EC50 data for this specific compound is not available in the public domain, its defined activity as a direct agonist is a critical differentiator. This means it can be used in assays designed to measure direct receptor activation (e.g., in systems with low endogenous glutamate tone), whereas a PAM would not produce a signal in the absence of a co-agonist. This mechanistic distinction is crucial for selecting the appropriate tool compound for a given pharmacological experiment.

Neuroscience GPCR Pharmacology mGluR4

Optimal Research Applications Leveraging the Specific Attributes of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine


Use in High-Reproducibility in vitro CNS Pharmacology Assays

The defined purity (≥95%) and well-characterized physicochemical properties (melting point 175-177 °C, LogP 1.25) make N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine an ideal choice for quantitative in vitro assays, such as dose-response studies in cell lines expressing mGluR4 . These specifications ensure consistent compound solubility and concentration, minimizing batch-to-batch variability that could confound measurements of EC50 or functional efficacy. This is a direct application of the purity and property data outlined in Evidence Items 1-3 of Section 3.

A Tool for mGluR4 Orthosteric Site Pharmacological Profiling

As a direct mGluR4 agonist, this compound is specifically suited for experiments requiring direct receptor activation independent of endogenous agonists . This is in contrast to allosteric modulators like PHCCC, which only potentiate the response of orthosteric agonists [1]. Its use is therefore indicated in studies aimed at characterizing the orthosteric binding pocket, comparing the efficacy of different agonists, or establishing the baseline signaling profile of mGluR4 in various cellular contexts. This application is a direct consequence of the functional differentiation outlined in Evidence Item 4 of Section 3.

Precursor for CNS-Penetrant Probe and Drug Candidate Synthesis

The enhanced lipophilicity (LogP 1.25) of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine, compared to the parent glycine (LogP -3.21), makes it a strategically advantageous building block for the synthesis of novel chemical probes or drug candidates intended for central nervous system (CNS) applications [2]. This property increases the likelihood that the resulting compounds will possess favorable blood-brain barrier permeability . This is a direct application of the lipophilicity data presented in Evidence Item 2 of Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.